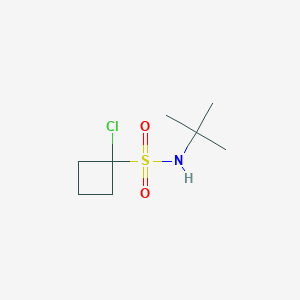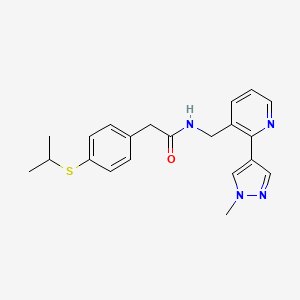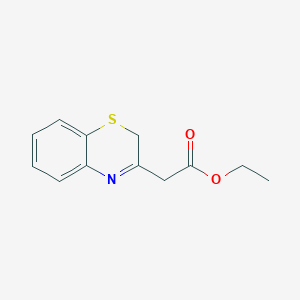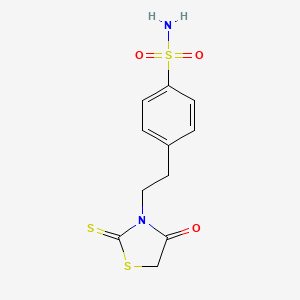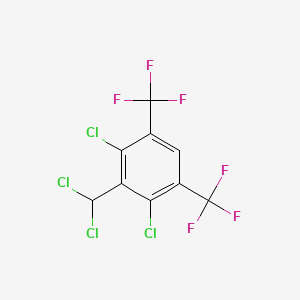
3,5-双(三氟甲基)-2,6-二氯苯甲醛氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride is a chemical compound characterized by the presence of trifluoromethyl and dichlorobenzal groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to its high electronegativity and stability, while the dichlorobenzal moiety adds to its reactivity.
科学研究应用
3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
3,5-Bis(trifluoromethyl)benzaldehyde+Thionyl chloride→3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The presence of the aldehyde group allows for addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
作用机制
The mechanism of action of 3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, while the dichlorobenzal moiety interacts with target proteins or enzymes. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl groups but lacks the dichlorobenzal moiety.
2,6-Dichlorobenzaldehyde: Contains the dichlorobenzal group but lacks the trifluoromethyl groups.
3,5-Bis(trifluoromethyl)acetophenone: Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride is unique due to the combination of trifluoromethyl and dichlorobenzal groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and stability, making it a valuable compound for various applications.
属性
IUPAC Name |
2,4-dichloro-3-(dichloromethyl)-1,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl4F6/c10-5-2(8(14,15)16)1-3(9(17,18)19)6(11)4(5)7(12)13/h1,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJASDVXBXNWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(F)(F)F)Cl)C(Cl)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
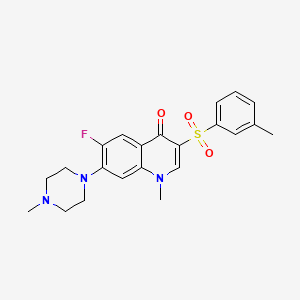

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)
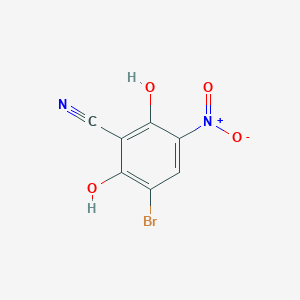

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)
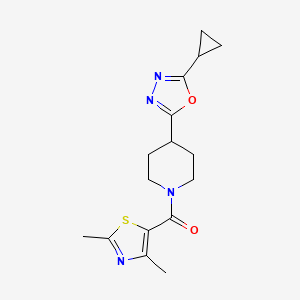
![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)
![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)
